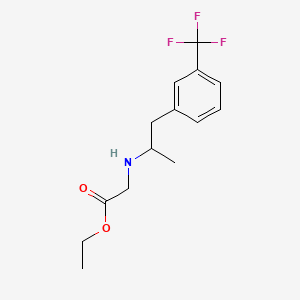
(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid ethyl ester is a chemical compound with the molecular formula C12H14F3NO2 and a molecular weight of 261.24 g/mol. This compound is known for its potent and selective serotonin-releasing properties, which made it a popular appetite suppressant and anti-obesity drug in the 1990s.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid ethyl ester typically involves the reaction of (alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on serotonin release and its potential use in treating neurological disorders.
Medicine: Investigated for its appetite suppressant properties and potential use in weight management therapies.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through the selective release of serotonin. It targets serotonin transporters and increases the availability of serotonin in the synaptic cleft, leading to enhanced neurotransmission. This mechanism is crucial for its appetite suppressant and mood-enhancing properties.
Comparison with Similar Compounds
Similar Compounds
Fenfluramine: Another serotonin-releasing agent with similar appetite suppressant properties.
Dexfenfluramine: A more potent isomer of fenfluramine with similar effects.
Phentermine: A stimulant that also acts as an appetite suppressant but through different mechanisms.
Uniqueness
(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid ethyl ester is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural feature distinguishes it from other similar compounds and contributes to its potent biological activity.
Properties
CAS No. |
29484-98-8 |
|---|---|
Molecular Formula |
C14H18F3NO2 |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
ethyl 2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]acetate |
InChI |
InChI=1S/C14H18F3NO2/c1-3-20-13(19)9-18-10(2)7-11-5-4-6-12(8-11)14(15,16)17/h4-6,8,10,18H,3,7,9H2,1-2H3 |
InChI Key |
KGFKDHXNUQIRQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(C)CC1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


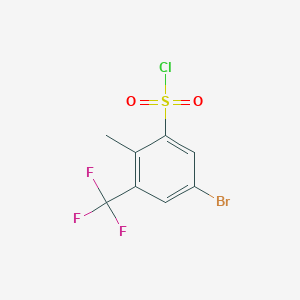
![methyl (1S,2S,4R,7Z,9S,10S,11R)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B15290221.png)


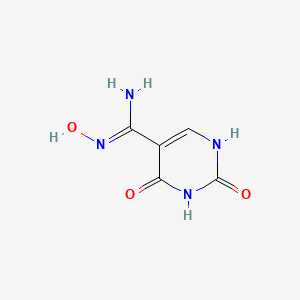
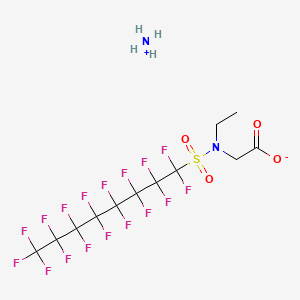
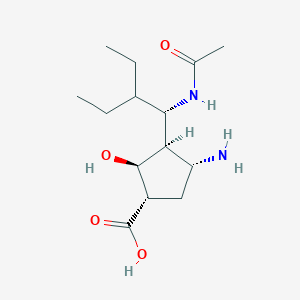
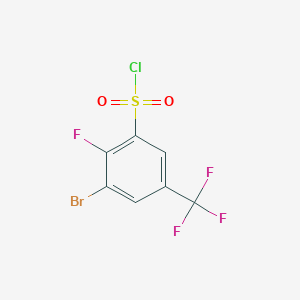
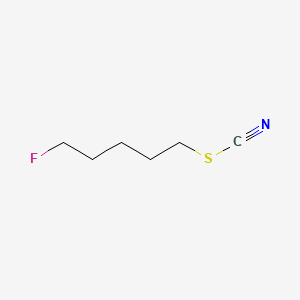
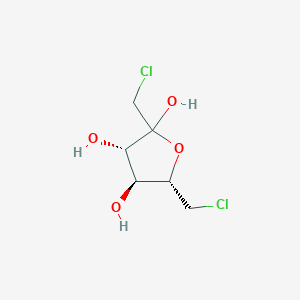
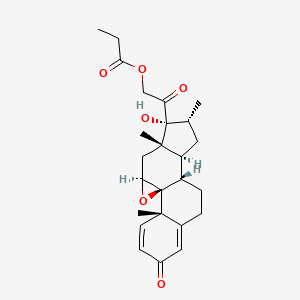
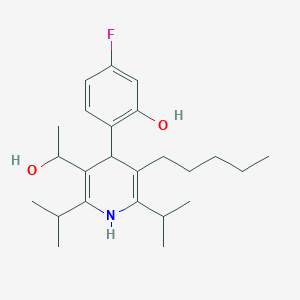
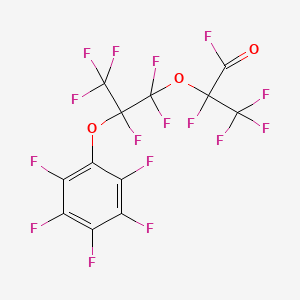
![2-[bromo(difluoro)methyl]-4-methoxy-1H-benzimidazole](/img/structure/B15290292.png)
